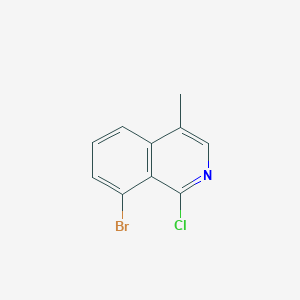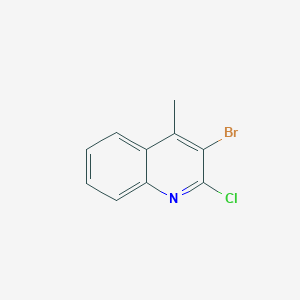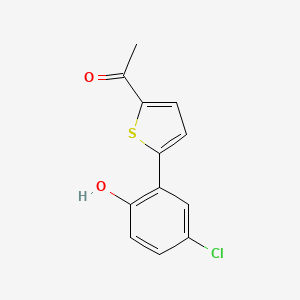
2-Chloro-3-imidazol-1-ylnaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-imidazol-1-ylnaphthalene-1,4-dione is a complex organic compound that features a naphthalene core substituted with a chloro group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-imidazol-1-ylnaphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the process is crucial for its application in large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-imidazol-1-ylnaphthalene-1,4-dione can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can produce a variety of substituted imidazole compounds.
Scientific Research Applications
2-Chloro-3-imidazol-1-ylnaphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the development of advanced materials, including dyes and catalysts
Mechanism of Action
The mechanism of action of 2-Chloro-3-imidazol-1-ylnaphthalene-1,4-dione involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting various biochemical pathways. The chloro group can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
2-Chloro-1,4-naphthoquinone: Similar in structure but lacks the imidazole ring.
3-Imidazol-1-ylnaphthalene-1,4-dione: Similar but without the chloro substitution.
2-Chloro-3-imidazol-1-ylbenzene-1,4-dione: A benzene analogue with similar functional groups.
Uniqueness: 2-Chloro-3-imidazol-1-ylnaphthalene-1,4-dione is unique due to the combination of its chloro and imidazole substituents on a naphthalene core. This unique structure imparts specific chemical and biological properties that are not observed in its analogues .
Properties
CAS No. |
22295-52-9 |
|---|---|
Molecular Formula |
C13H7ClN2O2 |
Molecular Weight |
258.66 g/mol |
IUPAC Name |
2-chloro-3-imidazol-1-ylnaphthalene-1,4-dione |
InChI |
InChI=1S/C13H7ClN2O2/c14-10-11(16-6-5-15-7-16)13(18)9-4-2-1-3-8(9)12(10)17/h1-7H |
InChI Key |
FFQBRIRVEADZSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)N3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




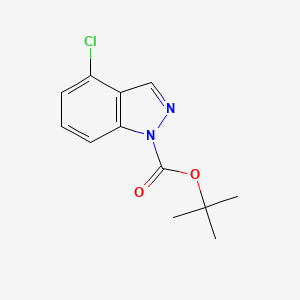
![tert-Butyl 5-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11859695.png)
![N-(3-Methylnaphtho[1,2-b]thiophen-2-yl)acetamide](/img/structure/B11859699.png)
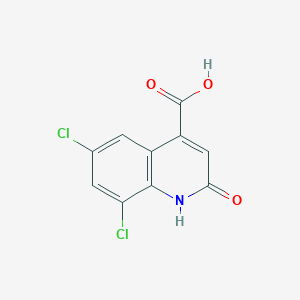
![3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11859701.png)

![N-tert-butyl-N-[4-(2-oxopropyl)cyclohexyl]carbamate](/img/structure/B11859711.png)
